molecular formula C61H107N3O20 B1244976 3-[[(12E,14E,22E)-17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid

3-[[(12E,14E,22E)-17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid

Cat. No. B1244976
M. Wt: 1202.5 g/mol
InChI Key: PQURQOOZPVJPIM-NNTIDCKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(12E,14E,22E)-17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid is a natural product found in Streptomyces with data available.

Scientific Research Applications

Metabolism Research

Studies have investigated the metabolism and identification of urinary metabolites of retinoic acid, a compound related to the one . For instance, Hänni et al. (1976) discovered that retinoic acid metabolites in rats have a shortened tetraene side chain and an oxidized cyclohexene ring, indicating complex metabolic transformations involving the compound (Hänni, Bigler, Meister, & Englert, 1976).

Synthetic Chemistry

Research in synthetic chemistry has made significant contributions. Crombie and Mistry (1991) reported on synthesizing 12-Oxophytodienoic acid and related compounds, important plant metabolites derived from linolenic acid, indicating the relevance of complex organic synthesis in exploring related compounds (Crombie & Mistry, 1991).

Antibiotic Research

Some studies have focused on the development of antibiotics. For instance, Zubkov et al. (2016) analyzed 3-Quinolin-4-one propanoic acids, showing structural similarities with fluoroquinolone antibiotics and their potential as antimicrobial drugs (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

Antimicrobial Activity

Research by Hassanin and Ibrahim (2012) on the synthesis of novel 4-hydroxyquinolin-2(1H)-ones and their antimicrobial activity highlights the importance of such compounds in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).

properties

Molecular Formula

C61H107N3O20

Molecular Weight

1202.5 g/mol

IUPAC Name

3-[[(12E,14E,22E)-17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C61H107N3O20/c1-33(16-12-10-11-15-23-64-60(62)63)24-37(5)57-36(4)17-13-14-18-46(67)38(6)49(70)27-43(66)25-42(65)26-44(82-55(77)31-54(75)76)28-45-29-52(73)58(79)61(81,84-45)32-53(74)34(2)19-21-47(68)39(7)50(71)30-51(72)40(8)48(69)22-20-35(3)56(78)41(9)59(80)83-57/h13-14,16-18,20,34,36-53,56-58,65-74,78-79,81H,10-12,15,19,21-32H2,1-9H3,(H,75,76)(H4,62,63,64)/b17-13+,18-14+,33-16+,35-20+

InChI Key

PQURQOOZPVJPIM-NNTIDCKUSA-N

Isomeric SMILES

CC1CCC(C(C(CC(C(C(C/C=C(/C(C(C(=O)OC(C(/C=C/C=C/C(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)C/C(=C/CCCCCN=C(N)N)/C)C)O)\C)O)C)O)O)C)O

Canonical SMILES

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCN=C(N)N)C)C)O)C)O)C)O)O)C)O

synonyms

malolactomycin D

Origin of Product

United States

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